molecular formula C9H16N2 B115333 3-(2-Methylpiperidin-1-yl)propanenitrile CAS No. 140837-33-8

3-(2-Methylpiperidin-1-yl)propanenitrile

Cat. No.: B115333
CAS No.: 140837-33-8
M. Wt: 152.24 g/mol
InChI Key: SJFHISLGBSSBQE-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile typically involves the reaction of 2-methylpiperidine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylpiperidine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a nitrile group, which confer distinct chemical and biological properties.

Biological Activity

3-(2-Methylpiperidin-1-yl)propanenitrile (also known as compound 140837-33-8) is a synthetic organic compound notable for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a nitrile group and a piperidine ring, which are significant in medicinal chemistry due to their roles in various pharmacological activities. The structure can be represented as follows:

  • Chemical Formula : C₉H₁₄N₂
  • Molecular Weight : 150.22 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets, including protein kinases. These interactions can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Key Targets:

  • Janus Kinases (JAKs) : This compound has been studied for its role as a modulator of JAK activity, which is crucial in the treatment of immune-related diseases and cancers. Inhibiting JAK pathways can lead to reduced inflammation and altered immune responses .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that the compound effectively inhibited the proliferation of MCF-7 cells, a breast cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27 nM, indicating potent activity .

Antinociceptive Effects

The compound's analgesic properties were evaluated using the formalin test in mice, which assesses pain response in two phases. Results showed significant antinociceptive activity with effective doses leading to reduced pain responses in both acute and chronic phases .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies have suggested favorable absorption characteristics with notable tissue distribution.

ParameterValue
Biological Half-Life~128 minutes
Oral Bioavailability~46%
Peak Plasma ConcentrationVaries by formulation

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

  • Methyl Scanning Approach : Modifications at specific positions on the piperidine ring have been explored to improve potency and selectivity against cancer cell lines .
  • JAK Inhibition Studies : Variants of this compound have been synthesized to assess their efficacy as JAK inhibitors, with some showing improved stability and bioavailability compared to earlier iterations .

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFHISLGBSSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341627
Record name 3-(2-methylpiperidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140837-33-8
Record name 3-(2-methylpiperidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Cyanoethyl)-2-pipecoline
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